molecular formula C8H6BrNS B6234144 3-bromo-1-benzothiophen-5-amine CAS No. 98434-36-7

3-bromo-1-benzothiophen-5-amine

Cat. No. B6234144
CAS RN: 98434-36-7
M. Wt: 228.1
InChI Key:
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Description

“3-bromo-1-benzothiophen-5-amine” is an organic compound that contains bromine, benzothiophene, and amine functional groups . It’s structurally similar to compounds like “1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride” and “2-(5-bromo-1-benzothiophen-3-yl)ethan-1-amine hydrochloride” which are known to have a molecular weight of around 300 and exist as a powder at room temperature .


Synthesis Analysis

The synthesis of compounds similar to “3-bromo-1-benzothiophen-5-amine” has been reported in the literature. For instance, 5-Amino-substituted 3-bromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazoles were synthesized via the reactions of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazole with aliphatic, aromatic, and heterocyclic amines . Another study reported the synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides .


Molecular Structure Analysis

The molecular structure of “3-bromo-1-benzothiophen-5-amine” can be inferred from its IUPAC name and similar compounds. For instance, “1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride” has an InChI code of "1S/C11H12BrNS.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7H,4,13H2,1H3;1H" . This suggests that the compound has a benzothiophene ring with bromine and amine substituents.


Chemical Reactions Analysis

Amines, including “3-bromo-1-benzothiophen-5-amine”, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Also, they can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-benzothiophen-5-amine” can be inferred from similar compounds. Amines of low molar mass are quite soluble in water .

Scientific Research Applications

Synthesis of Benzothiophene Derivatives

"3-bromo-1-benzothiophen-5-amine" serves as a precursor in the synthesis of various benzothiophene derivatives. For example, the compound has been used in the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, a key intermediate in the production of selective estrogen receptor modulators like Raloxifene and its analogs. These methods enable the preparation of 2-amino-1-benzothiophenes through different synthetic routes, including reactions from thiosalicylic acid, 1-benzothiophen-2-ylmagnesium chloride, and (2-bromophenyl)acetonitrile in the presence of a palladium catalyst. These synthetic strategies highlight the compound's versatility in organic synthesis, providing pathways to a wide range of biologically and pharmaceutically relevant molecules (Petrov, Popova, & Androsov, 2015).

Amination Reactions

The compound also finds application in selective amination reactions, illustrating its role in the construction of complex nitrogen-containing structures. For instance, the palladium-Xantphos complex-catalyzed amination of polyhalopyridines demonstrates high yields and excellent chemoselectivity, showcasing the compound's utility in developing novel organic compounds with potential applications in drug development and material science (Ji, Li, & Bunnelle, 2003).

Sensing Applications

Furthermore, "3-bromo-1-benzothiophen-5-amine" derivatives have been explored for their sensing properties. A notable example includes the development of a highly water-soluble fluorescent and colorimetric pH probe. This probe, synthesized from benzothiazole-2-carbohydrazide, exhibits remarkable solubility in water, stability, and selectivity, making it an excellent candidate for real-time pH sensor applications in biological systems (Diana, Caruso, Tuzi, & Panunzi, 2020).

Safety and Hazards

The safety and hazards of “3-bromo-1-benzothiophen-5-amine” can be inferred from similar compounds. For example, “3-bromo-1-benzothiophen-5-ol” has been classified with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

3-bromo-1-benzothiophen-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSNWCQSOIJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzo[B]thiophen-5-amine

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